molecular formula C10H13F2NO2 B13050149 (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13050149
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-RCOVLWMOSA-N
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Description

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of both an amino group and a difluoromethoxy group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzaldehyde and a chiral amine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to obtain the desired chiral amine. The reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and advanced purification techniques can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-(methoxy)phenyl]propan-2-OL
  • (1R,2S)-1-Amino-1-[2-(ethoxy)phenyl]propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable molecule for various applications.

Biological Activity

(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, with the CAS number 1269987-96-3, is a chiral compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group attached to a phenyl ring and is structurally characterized by a propanol backbone with an amino group. The molecular formula is C10H13F2NO2, and it has a molecular weight of 217.21 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy group enhances its lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with target sites within cells. The exact mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator .

Biological Activities

Research has indicated several areas where this compound may exhibit biological activity:

  • Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit enzymes involved in various metabolic pathways. For instance, the presence of fluorinated groups often increases the potency of inhibitors targeting serotonin uptake or other neurotransmitter systems .
  • Receptor Binding : There is evidence suggesting that fluorinated compounds can enhance binding affinity to certain receptors, which may lead to increased therapeutic efficacy in treating conditions such as depression or anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of difluoromethoxy-substituted compounds. Below are notable findings:

  • Antidepressant Activity : A study investigating the effects of difluoromethoxy compounds on serotonin transporters demonstrated that modifications to the phenyl ring significantly affected binding affinity and inhibition rates .
  • Anticancer Properties : Research into the anticancer potential of similar compounds revealed that fluorinated analogs often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
  • Pharmacokinetics : Studies on the pharmacokinetic properties of related compounds indicate that the presence of difluoromethoxy groups can alter absorption rates and metabolic stability, which are crucial for therapeutic applications .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC10H13F2NO2217.21 g/molEnzyme inhibition, receptor binding
(1R,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OLC10H13F3NO2218.21 g/molEnhanced receptor affinity
(1R,2S)-1-Amino-1-[4-(methoxy)phenyl]propan-2-OLC10H13NO3195.22 g/molModerate enzyme inhibition

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m0/s1

InChI Key

MEEKLVVMEKPWBO-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

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